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An In-depth Technical Guide on the Pharmacokinetic Profile of Nestorone in Animal Models

Introduction

Nestorone®, also known as segesterone acetate (16-methylene-17a-acetoxy-19-norpregn-4-
ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is
characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong
progestational and antiovulatory activity.[1][2] Notably, Nestorone exhibits negligible binding to
androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of
androgenic or estrogenic side effects.[1][3]

A key feature of Nestorone is its high potency when administered parenterally (e.g.,
subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass
metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting
contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a
comprehensive technical overview of the pharmacokinetic profile of Nestorone in various
animal models, summarizing key data, detailing experimental methodologies, and illustrating
relevant biological and experimental pathways.

Pharmacokinetic Profile

The pharmacokinetics of Nestorone—its absorption, distribution, metabolism, and excretion
(ADME)—have been characterized in several animal species, primarily rats, mice, and
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monkeys. These studies are crucial for understanding the disposition of the drug and for
predicting its behavior in humans.

Absorption

Nestorone is well-absorbed following parenteral administration. Studies in rats after a single
subcutaneous injection of tritium-labeled Nestorone showed that peak concentrations in blood
and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous
implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral
administration is ineffective across all animal models tested, a result of rapid and extensive
metabolism in the gastrointestinal tract and liver.[4][8]

Distribution

Following absorption, Nestorone is widely distributed throughout the body. In rats, radioactivity
from labeled Nestorone was detected in most tissues as early as 30 minutes post-dose,
reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys
demonstrated that Nestorone distributes into milk, with milk concentrations being
approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in
maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid
metabolism by the infant.[4][7]

Metabolism

The metabolism of Nestorone is extensive and a key determinant of its pharmacokinetic
profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have
been identified as 17a-deacetyl-Nestorone (M9) and 4,5-dihydro-17a-deacetyl-Nestorone
(M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating
radioactive components.[5]

Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these
models, Nestorone is converted to reduced metabolites, including 5a-dihydro-Nestorone (5a-
DHNES) and 3q, 5a-tetrahydro-Nestorone (3a, 50-THNES).[8][9] These metabolites have
been shown to be significantly less potent in activating the progesterone receptor compared to
the parent Nestorone molecule.[8]

Excretion

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20064539/
https://go.drugbank.com/articles/A37146
https://pubmed.ncbi.nlm.nih.gov/10438416/
https://academic.oup.com/humrep/article/14/8/1993/2913182
https://pubmed.ncbi.nlm.nih.gov/10438416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20064539/
https://go.drugbank.com/articles/A37146
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10438416/
https://academic.oup.com/humrep/article/14/8/1993/2913182
https://pubmed.ncbi.nlm.nih.gov/10438416/
https://academic.oup.com/humrep/article/14/8/1993/2913182
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20064539/
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20064539/
https://pubmed.ncbi.nlm.nih.gov/20064539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://pubmed.ncbi.nlm.nih.gov/27824503/
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://pubmed.ncbi.nlm.nih.gov/27824503/
https://www.benchchem.com/product/b1681719?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary route of elimination for Nestorone and its metabolites is through the feces. In a
study with female rats, approximately 81.4% of the administered radioactive dose was excreted
in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its
metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway.

[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for Nestorone from
studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of [BH]Nestorone in Female Sprague-
Dawley Rats Following Subcutaneous Administration (400 puCi/kg)[5][6]

Parameter Blood Plasma
Cmax (ng equiv./g) 58.1 95.5
Tmax (h) 2 2

1% (h) 15.6 15.6

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t¥2: Terminal
elimination half-life.

Table 2: Nestorone Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous
Implants (~40 p g/day )[4]

Matrix Mean Concentration (pmol/L + SD)
Maternal Serum 337 +£90

Maternal Milk 586 + 301

Infant Serum Not Detectable (<13)

SD: Standard Deviation.
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Table 3: Nestorone and Metabolite Concentrations in Female Mice 30 Minutes After
Subcutaneous Administration[8]

Compound Plasma (ng/mL + SEM) Brain (ng/g + SEM)

Dose: 10 p g/animal

Nestorone (NES) 39.1+£5.0 244 +25

50-DHNES 0.2+0.0 21+0.2

Dose: 200 p g/animal

Nestorone (NES) 196.0 £ 19.0 110.0+11.0

50-DHNES 11+0.1 13.0+1.0

SEM: Standard Error of the Mean; 5a-DHNES: 5a-dihydro-Nestorone.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic
studies. The protocols for the key cited animal studies are provided below.

Pharmacokinetics in Rats (Subcutaneous)[5]

e Animal Model: Adult female Sprague-Dawley rats.

e Drug Formulation and Administration: Tritium-labeled Nestorone ([2H]Nestorone) was
administered as a single subcutaneous (S.C.) injection at a dose of 400 uCi/kg body weight.

o Sample Collection: Blood, plasma, and various tissues were collected at defined time points
post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected
to monitor excretion.

o Analytical Method: Total radioactivity in all biological samples was quantified using a liquid
scintillation counter. For metabolite profiling, plasma, urine, and feces samples were
analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-
Mass Spectrometry (LC/MS).
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Metabolism in Mice (Subcutaneous)|[8]

Animal Model: Adult female mice.

Drug Formulation and Administration: Nestorone was administered subcutaneously at two
different doses: a low dose of 10 p g/animal and a high dose of 200 p g/animal .

Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains
were dissected on ice. Samples were collected at various time points post-administration
and stored at -20°C.

Analytical Method: Nestorone and its reduced metabolites (5a-DHNES; 20a-DHNES; 3a,
50-THNES; and 3[3, 5a-THNES) were quantified using Gas Chromatography/Tandem Mass
Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC
purification prior to analysis.

Pharmacokinetics in Monkeys (Subcutaneous Implant)

[

4][7]

Animal Model: Five lactating cynomolgus monkeys and their nursing infants.

Drug Formulation and Administration: Nestorone implants, designed to release
approximately 40 u g/day in vitro, were placed subcutaneously in the mothers for a duration
of 4 weeks.

Sample Collection: Blood samples were collected daily from the mothers. Milk from the
mothers and blood from the infants were collected at 3-day intervals. Sampling began 2
weeks prior to implant insertion and continued for 2 weeks after removal.

Analytical Method: Nestorone concentrations in maternal serum and milk, as well as infant
serum, were measured using a specific radioimmunoassay (RIA).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key biological and experimental processes related

to Nestorone pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412978/
https://pubmed.ncbi.nlm.nih.gov/27824503/
https://pubmed.ncbi.nlm.nih.gov/27824503/
https://www.benchchem.com/product/b1681719#pharmacokinetic-profile-of-nestoron-in-animal-models
https://www.benchchem.com/product/b1681719#pharmacokinetic-profile-of-nestoron-in-animal-models
https://www.benchchem.com/product/b1681719#pharmacokinetic-profile-of-nestoron-in-animal-models
https://www.benchchem.com/product/b1681719#pharmacokinetic-profile-of-nestoron-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681719?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

